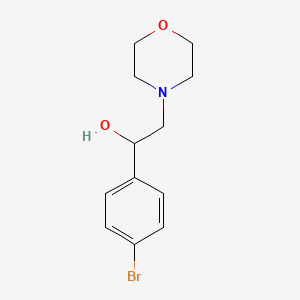

1-(4-Bromophenyl)-2-morpholinoethanol

Descripción general

Descripción

1-(4-Bromophenyl)-2-morpholinoethanol is an organic compound characterized by the presence of a bromophenyl group attached to a morpholinoethanol moiety

Métodos De Preparación

The synthesis of 1-(4-Bromophenyl)-2-morpholinoethanol typically involves the reaction of 4-bromobenzaldehyde with morpholine and subsequent reduction. One common method includes the following steps:

Condensation Reaction: 4-bromobenzaldehyde reacts with morpholine in the presence of a suitable catalyst to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Análisis De Reacciones Químicas

1-(4-Bromophenyl)-2-morpholinoethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further modify the compound, often using agents like lithium aluminum hydride.

Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions for these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major products formed from these reactions include various substituted phenyl derivatives and reduced alcohols or ketones.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Chemistry

1-(4-Bromophenyl)-2-morpholinoethanol serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine atom enhances reactivity, making it suitable for various synthetic pathways, including nucleophilic substitutions and coupling reactions. The morpholino group contributes to the solubility of the compound, facilitating its use in different solvents and reaction conditions.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing complex organic compounds. |

| Reagent | Functions as a reagent in various chemical reactions due to its reactive groups. |

Biological Research

Biochemical Probes

The compound has been investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may bind to neurotransmitter receptors, influencing neurotransmission pathways.

Therapeutic Properties

Research has indicated potential therapeutic applications of this compound, particularly in the treatment of inflammatory diseases and cancer. Its structural similarity to other pharmacologically active compounds positions it as a candidate for drug development.

| Biological Activity | Findings |

|---|---|

| Anti-inflammatory | Exhibits properties that may reduce inflammation markers such as TNF-α and IL-6. |

| Anticancer | Preliminary results suggest potential in inhibiting cancer cell proliferation. |

Industrial Applications

Material Development

In industrial settings, this compound is utilized in the development of new materials. Its unique chemical properties allow it to be incorporated into polymers and other materials, enhancing their performance characteristics.

Reagent in Industrial Processes

The compound is also employed as a reagent in various industrial chemical processes, contributing to the synthesis of dyes, pigments, and other specialty chemicals.

| Industrial Use | Description |

|---|---|

| Material Science | Incorporated into polymers for enhanced material properties. |

| Chemical Manufacturing | Acts as a reagent in the production of dyes and pigments. |

Case Studies

Several studies have documented the applications and effects of this compound:

- Study on Anti-inflammatory Effects : A study published in Molecular Pharmacology demonstrated that derivatives of this compound significantly inhibited pro-inflammatory cytokines in vitro, suggesting its potential for treating inflammatory conditions .

- Investigations into Anticancer Activity : Research highlighted in Cancer Research indicated that the compound could inhibit the proliferation of certain cancer cell lines, warranting further investigation into its mechanisms of action .

- Biochemical Interaction Studies : A series of interaction studies have shown that this compound can effectively bind to specific receptors involved in neurotransmission, indicating its potential utility in neurological research .

Mecanismo De Acción

The mechanism of action of 1-(4-Bromophenyl)-2-morpholinoethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the morpholinoethanol moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparación Con Compuestos Similares

1-(4-Bromophenyl)-2-morpholinoethanol can be compared with similar compounds such as:

1-(4-Bromophenyl)ethanol: Lacks the morpholine ring, resulting in different chemical properties and biological activities.

4-Bromophenethyl alcohol: Similar structure but with different functional groups, leading to variations in reactivity and applications.

1-(4-Bromophenyl)piperazine: Contains a piperazine ring instead of morpholine, which can alter its interaction with biological targets.

The uniqueness of this compound lies in its combination of the bromophenyl group and morpholinoethanol moiety, providing a distinct set of chemical and biological properties.

Actividad Biológica

1-(4-Bromophenyl)-2-morpholinoethanol, with the CAS number 7155-26-2, is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on available research findings.

This compound is characterized by a bromophenyl group attached to a morpholinoethanol moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that this compound demonstrates efficacy against various bacterial and fungal strains. Its mechanism involves disrupting microbial cell membranes, leading to cell death .

- Anticancer Effects : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines. It appears to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

- Enzyme Inhibition : The compound has been reported to interact with key enzymes such as acetylcholinesterase, potentially leading to increased levels of acetylcholine, which can affect neurotransmission and muscle contraction .

The biological activity of this compound can be attributed to its ability to bind to various biological targets:

- Cell Signaling Pathways : The compound may influence multiple signaling pathways by inhibiting specific kinases involved in cell growth and survival .

- Apoptotic Pathways : It has been observed to activate apoptotic pathways in cancer cells, suggesting that it could be developed into a therapeutic agent for cancer treatment .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits acetylcholinesterase |

Case Study: Anticancer Activity

In a study assessing the anticancer potential of this compound, researchers treated human breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study highlighted the role of caspase-3 activation as a critical mechanism underlying the observed anticancer effects .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, general insights can be drawn from similar compounds. Factors such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding its therapeutic potential. Toxicological assessments are necessary to evaluate safety profiles before clinical applications.

Propiedades

IUPAC Name |

1-(4-bromophenyl)-2-morpholin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4,12,15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUPAQJKAROMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283595 | |

| Record name | 1-(4-Bromophenyl)-2-(morpholin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7155-26-2 | |

| Record name | 7155-26-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Bromophenyl)-2-(morpholin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.